molecular formula C12H12Br2N2O2 B12974380 tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate

tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate

Cat. No.: B12974380
M. Wt: 376.04 g/mol
InChI Key: HNSNIWFAESZDFK-UHFFFAOYSA-N
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Description

tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a tert-butyl ester group at position 1 of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate typically involves the bromination of a suitable indazole precursor followed by esterification. One common method includes:

    Bromination: Starting with 1H-indazole, bromination is carried out using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 3 and 5 positions.

    Esterification: The brominated indazole is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides to form substituted indazole derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to remove the bromine atoms and form the corresponding indazole.

    Oxidation Reactions: Oxidative reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

  • Substituted indazole derivatives with various functional groups.
  • Reduced indazole compounds with hydrogen replacing bromine atoms.
  • Oxidized indazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate serves as a building block for the synthesis of more complex indazole derivatives used in various chemical research and development projects.

Biology and Medicine:

    Pharmacological Studies: The compound is used in the development of potential pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.

    Biological Probes: It can be employed as a probe to study biological pathways and mechanisms involving indazole derivatives.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms and tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 3-cyano-1H-indazole-1-carboxylate
  • tert-Butyl 3,5-dichloro-1H-indazole-1-carboxylate

Comparison:

  • tert-Butyl 3,5-dibromo-1H-indazole-1-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different substituents.
  • The presence of bromine atoms makes it more reactive in nucleophilic substitution reactions compared to its chloro or amino analogs.
  • The tert-butyl ester group provides steric hindrance, which can affect the compound’s binding to molecular targets and its overall stability.

Properties

Molecular Formula

C12H12Br2N2O2

Molecular Weight

376.04 g/mol

IUPAC Name

tert-butyl 3,5-dibromoindazole-1-carboxylate

InChI

InChI=1S/C12H12Br2N2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3

InChI Key

HNSNIWFAESZDFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)Br

Origin of Product

United States

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